molecular formula C22H24Cl2N2O6P2 B12572826 2,2'-Bis(2-phosphonoethyl)-4,4'-biisoquinolin-2-ium dichloride CAS No. 193765-78-5

2,2'-Bis(2-phosphonoethyl)-4,4'-biisoquinolin-2-ium dichloride

Cat. No.: B12572826
CAS No.: 193765-78-5
M. Wt: 545.3 g/mol
InChI Key: YVBOOGHRLWUFDK-UHFFFAOYSA-N
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Description

2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two phosphonoethyl groups attached to a biisoquinoline core, making it a subject of interest in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride typically involves multi-step organic reactions. One common method includes the reaction of biisoquinoline with phosphonoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the phosphonoethyl groups, leading to different functionalized products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.

Scientific Research Applications

2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonoethyl groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine nickel (II) dichloride: Another compound with a similar biisoquinoline core but different functional groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar structural features but different applications.

Uniqueness

What sets 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride apart is its unique combination of phosphonoethyl groups and biisoquinoline core, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

193765-78-5

Molecular Formula

C22H24Cl2N2O6P2

Molecular Weight

545.3 g/mol

IUPAC Name

2-[4-[2-(2-phosphonoethyl)isoquinolin-2-ium-4-yl]isoquinolin-2-ium-2-yl]ethylphosphonic acid;dichloride

InChI

InChI=1S/C22H22N2O6P2.2ClH/c25-31(26,27)11-9-23-13-17-5-1-3-7-19(17)21(15-23)22-16-24(10-12-32(28,29)30)14-18-6-2-4-8-20(18)22;;/h1-8,13-16H,9-12H2,(H2-2,25,26,27,28,29,30);2*1H

InChI Key

YVBOOGHRLWUFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C=C2C3=C[N+](=CC4=CC=CC=C43)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-]

Origin of Product

United States

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